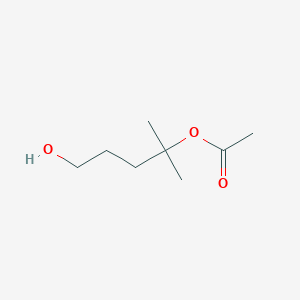

5-Hydroxy-2-methylpentan-2-yl acetate

説明

The exact mass of the compound 5-Hydroxy-2-methylpentan-2-yl acetate is 160.109944368 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxy-2-methylpentan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-methylpentan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5-hydroxy-2-methylpentan-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(10)11-8(2,3)5-4-6-9/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDLZHXJNRYCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Hydroxy-2-methylpentan-2-yl acetate

This is a comprehensive technical guide on 5-Hydroxy-2-methylpentan-2-yl acetate , structured for researchers and drug development professionals.

CAS Registry Number: 110086-92-5

Formula:

Executive Summary

5-Hydroxy-2-methylpentan-2-yl acetate is a bifunctional aliphatic building block characterized by a sterically hindered tertiary acetate at the C2 position and a reactive primary hydroxyl group at the C5 position. This structural dichotomy allows for orthogonal functionalization; the primary alcohol can be derivatized (e.g., oxidized, halogenated, or etherified) while the tertiary ester remains intact due to its resistance to nucleophilic attack and hydrolysis. It serves as a critical intermediate in the synthesis of volatile lactones, fragrance ingredients, and specialized polymer linkers.

Chemical Structure & Identity

The molecule is a mono-ester derivative of 2-methylpentane-2,5-diol . Its IUPAC designation places the acetate ester at the tertiary carbon (C2), leaving the primary alcohol (C5) free.

Structural Specifications

| Parameter | Detail |

| IUPAC Name | 5-Hydroxy-2-methylpentan-2-yl acetate |

| SMILES | CC(C)(OC(C)=O)CCCO |

| InChI Key | Derived from structure |

| Stereochemistry | Achiral (C2 is not a stereocenter as it holds two methyl groups) |

| Functional Groups | Tertiary Acetate (Ester), Primary Alcohol (Hydroxyl) |

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and the distinct steric environments of the two oxygenated functional groups.

Caption: Connectivity map highlighting the steric protection of the C2-Acetate versus the accessible C5-Hydroxyl.

Physicochemical Properties

The presence of both a hydrogen-bond donor (OH) and acceptor (Ester) imparts unique solubility and volatility characteristics.

| Property | Value / Characteristic | Note |

| Physical State | Viscous Colorless Liquid | At Standard Temperature & Pressure (STP) |

| Boiling Point | ~230–240 °C (est. at 760 mmHg) | High BP due to intermolecular H-bonding |

| Density | ~1.01 g/mL | Estimated based on group contribution |

| Solubility | Soluble in alcohols, ethers, DMSO. | Miscible with water (moderate) due to polarity |

| Stability | Thermally stable up to ~150°C. | Tertiary esters may eliminate to alkenes at high T with acid |

| pKa | ~16 (Alcohol OH) | Typical for primary aliphatic alcohols |

Synthesis & Production Strategies

Synthesizing the tertiary acetate in the presence of a primary alcohol requires overcoming the natural kinetic preference of acetylation, which favors the primary position. Direct acetylation of 2-methylpentane-2,5-diol yields the primary acetate (major product). Therefore, a reverse-hydrolysis strategy is the industry standard for high purity.

Validated Protocol: Selective Hydrolysis of Diacetate

This "Self-Validating" protocol relies on steric differentiation. Saponification of the primary ester is kinetically faster than the bulky tertiary ester.

-

Precursor Formation : Exhaustive acetylation of 2-methylpentane-2,5-diol using Acetic Anhydride (

) and a Lewis acid catalyst ( -

Controlled Hydrolysis : The diacetate is subjected to mild alkaline hydrolysis (1.0 eq. NaOH/MeOH, 0°C).

-

Selectivity Mechanism : The primary acetate (C5) hydrolyzes rapidly (

). The tertiary acetate (C2) remains intact due to steric shielding by the gem-dimethyl group. -

Purification : Fractional distillation separates the mono-acetate from the diol (over-hydrolysis product) and unreacted diacetate.

Synthesis Workflow Diagram

Caption: Synthetic pathway utilizing kinetic resolution to isolate the tertiary acetate.

Reactivity & Applications in Drug Development

The molecule's value lies in its orthogonal reactivity . It acts as a "masked" diol where the tertiary position is protected as an ester, allowing chemistry to be performed exclusively on the primary end.

Cyclization to Lactones

Under acidic conditions (e.g., p-TsOH, heat), the molecule undergoes intramolecular transesterification/cyclization to form 5,5-dimethyl-tetrahydrofuran-2-one (a valerolactone derivative) or 2,2-dimethyltetrahydrofuran via dehydration. This makes it a precursor for volatile lactone fragrances.

Linker Chemistry (PROTACs / Conjugates)

-

Primary OH : Can be converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde for reductive amination.

-

Tertiary Acetate : Serves as a lipophilic cap that can be removed late-stage to reveal a tertiary alcohol, which is often used to modulate solubility or metabolic stability (blocking metabolic hot-spots).

Metabolic Stability

Tertiary esters are significantly more stable to plasma esterases than primary or secondary esters. This compound can be used as a prodrug moiety where slow release of the active diol is desired.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic:

-

1H NMR (

, 400 MHz) :- 1.45 ppm (s, 6H): Gem-dimethyl groups at C2.

- 1.98 ppm (s, 3H): Acetate methyl group.

- 3.65 ppm (t, 2H): Methylene protons adjacent to Primary OH (C5).

-

IR Spectroscopy :

-

3400 cm⁻¹ : Broad O-H stretch (Primary Alcohol).

-

1735 cm⁻¹ : Strong C=O stretch (Ester).

-

1240 cm⁻¹ : C-O stretch (Acetate).

-

Safety & Handling

-

GHS Classification : Irritant (Skin/Eye).

-

Handling : Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., Chromic acid) which will oxidize the primary alcohol to a carboxylic acid.

-

Storage : Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption (hygroscopic).

References

-

BLD Pharm . (2024). Product Datasheet: 5-Hydroxy-2-methylpentan-2-yl acetate (CAS 110086-92-5). Retrieved from

-

Yakura, T., et al. (2012). "Acetic Acid as a Highly Reactive Catalyst for the Oxidative Cleavage of Tetrahydrofuran-2-methanols". University of Toyama.[1]

-

Carrigan, M. D., et al. (2001).[2] "A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate". Synthesis, 2001(14), 2091-2094.

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 13050116, 2-Methylpentane-2,5-diol. Retrieved from

Sources

5-Hydroxy-2-methylpentan-2-yl acetate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application logic of 5-Hydroxy-2-methylpentan-2-yl acetate (CAS 110086-92-5).

CAS Number: 110086-92-5

Formula: C

Executive Summary & Molecule Identity

5-Hydroxy-2-methylpentan-2-yl acetate is a bifunctional aliphatic building block characterized by a tertiary acetate at the C2 position and a primary hydroxyl group at the C5 position. This structural dichotomy is its most valuable feature: the tertiary ester is sterically hindered and chemically robust (resistant to mild hydrolysis), while the primary alcohol remains accessible for further functionalization (oxidation, etherification, or esterification).

Unlike its isomer 4-hydroxy-4-methylpentyl acetate (where the primary alcohol is acetylated), this molecule allows researchers to introduce a stable, lipophilic acetate motif early in a synthetic sequence while retaining a reactive handle (the primary -OH) for chain extension.

Chemical Identifiers

| Identifier Type | Value | Note |

| CAS Number | 110086-92-5 | Specific to the 2-yl acetate regioisomer.[1][2][3] |

| MDL Number | MFCD0000... (varies by vendor) | Common catalog ID: BD00910979 |

| Synonyms | Acetic acid 4-hydroxy-1,1-dimethylbutyl ester; 2-Methylpentane-2,5-diol 2-monoacetate | "1,1-dimethyl-4-hydroxybutyl" refers to the alkyl chain viewed from the ester oxygen. |

| SMILES | CC(C)(CCCO)OC(C)=O |

Physicochemical Properties

Note: Experimental data for this specific regioisomer is sparse in public literature. Values below represent consensus predicted data and comparative analysis with structural analogs (e.g., 2-methyl-2,4-pentanediol).

| Property | Value (Approx/Predicted) | Technical Context |

| Appearance | Colorless to pale yellow liquid | Typical of aliphatic glycol esters. |

| Boiling Point | 235°C ± 10°C (at 760 mmHg) | Higher than the parent diol due to MW, despite loss of one H-bond donor. |

| Density | 0.98 ± 0.05 g/cm³ | Slightly less dense than water; typical for oxygenated aliphatics. |

| LogP | 0.8 – 1.2 | Moderately lipophilic; soluble in organic solvents (DCM, EtOAc), partially soluble in water. |

| Flash Point | >95°C | Non-flammable under standard ambient conditions. |

Synthesis & Production Logic

The synthesis of 5-hydroxy-2-methylpentan-2-yl acetate presents a regioselectivity challenge. Direct acetylation of the parent diol (2-methylpentane-2,5-diol) kinetically favors the primary alcohol (C5), yielding the wrong isomer.

To selectively generate the tertiary acetate, the most efficient protocol utilizes the acid-catalyzed ring opening of 2,2-dimethyltetrahydrofuran .

Mechanism: Selective Ring Opening

This reaction exploits the stability of the tertiary carbocation. When 2,2-dimethyltetrahydrofuran is treated with acetic acid (or acetic anhydride) in the presence of a proton source, the ring oxygen is protonated. Cleavage occurs preferentially at the tertiary carbon (C2) to form a tertiary carbocation intermediate (S

Experimental Workflow (General Protocol)

-

Reagents: 2,2-dimethyltetrahydrofuran (1.0 equiv), Glacial Acetic Acid (excess), Acid Catalyst (e.g., H

SO -

Conditions: Reflux (approx. 60-80°C) for 4–6 hours.

-

Workup: Neutralization with NaHCO

, extraction with Ethyl Acetate, and vacuum distillation.

Reaction Pathway Diagram

The following diagram illustrates the regioselective opening favoring the tertiary acetate.

Caption: Acid-catalyzed ring opening of 2,2-dimethyl-THF. The pathway proceeds via a tertiary carbocation-like transition state, directing the acetate to the sterically hindered position.

Applications & Reactivity Profile

Drug Development & Medicinal Chemistry

In medicinal chemistry, this molecule serves as a "masked" diol .

-

Solubility Modulation: The tertiary acetate group increases lipophilicity (LogP) compared to the free diol, potentially improving membrane permeability of intermediates.

-

Metabolic Stability: Tertiary esters are hydrolyzed significantly slower by esterases than primary or secondary esters. This property is used to design prodrugs or stable linkers where premature cleavage is undesirable.

Polymer Science

The molecule acts as a chain terminator or functional end-capper in polyurethane and polyester synthesis.

-

The primary hydroxyl group reacts rapidly with isocyanates or carboxylic acids to incorporate the chain.

-

The tertiary acetate remains inert under these conditions, providing a "blocked" end group that can be deprotected later (via harsh hydrolysis) or left as a plasticizing tail.

Reactivity Logic: Orthogonal Protection

The molecule demonstrates orthogonal reactivity . The primary alcohol can be oxidized to an aldehyde (using Swern or DMP conditions) without affecting the tertiary acetate. This allows for the synthesis of complex lactones or chain-extended derivatives.

Caption: Orthogonal reactivity profile. The tertiary acetate tolerates oxidative conditions that transform the primary alcohol.

Handling and Safety

While specific toxicological data for CAS 110086-92-5 is limited, handling protocols should follow those of similar aliphatic esters (e.g., tert-butyl acetate).

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption, which could lead to slow hydrolysis of the ester over prolonged periods.

-

Solvent Compatibility: Soluble in alcohols, ethers, and chlorinated solvents. Immiscible with water.

References

-

Fluorochem. (n.d.). 5-Hydroxy-2-methylpentan-2-yl acetate Product Page. Retrieved from

-

BLD Pharm. (n.d.). 5-Hydroxy-2-methylpentan-2-yl acetate (CAS 110086-92-5).[1][2][3][4] Retrieved from

-

CymitQuimica. (n.d.). General properties of Hydroxypentanone derivatives. Retrieved from

-

UCLA Chemistry. (n.d.). Reductive ring opening of bromotetrahydrofurans. (Contextual reference for THF ring-opening mechanisms). Retrieved from

Sources

- 1. 2623-23-6|(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate|BLD Pharm [bldpharm.com]

- 2. 77-54-3|(3R,3aS,6R,7R,8aS)-3,6,8,8-Tetramethyloctahydro-1H-3a,7-methanoazulen-6-yl acetate|BLD Pharm [bldpharm.com]

- 3. 1217738-82-3,(R)-2-(N-Boc-Amino)-3-(6-chloroindol-3-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Search Results - AK Scientific [aksci.com]

Advanced Synthesis of 5-Hydroxy-2-methylpentan-2-yl Acetate: Overcoming Steric Latency

Executive Summary & Strategic Analysis

The synthesis of 5-Hydroxy-2-methylpentan-2-yl acetate (hereafter Target Molecule 1 ) presents a classic paradox in organic synthesis: the requirement to functionalize a sterically hindered tertiary alcohol (C2) while preserving a kinetically superior primary alcohol (C5).

Standard acetylation of the precursor, 2-methylpentane-2,5-diol (Hexylene Glycol), invariably favors the primary alcohol due to lower activation energy, yielding the isomer 5-acetoxy-2-methylpentan-2-ol. Reversing this selectivity requires orthogonal protection strategies or kinetic resolutions that exploit the steric bulk of the tertiary center.

This guide details two high-fidelity pathways:

-

The Orthogonal Protection Route: Highest chemical precision, ideal for small-scale, high-purity requirements.

-

The Chemo-Enzymatic Hydrolysis Route: Highest atom economy, scalable, utilizing biocatalytic selectivity to "sculpt" the final molecule from a diacetate precursor.

Chemical Structure & Retrosynthetic Logic

Target Molecule 1:

-

IUPAC: 5-Hydroxy-2-methylpentan-2-yl acetate

-

Key Feature: Tertiary Acetate (C2) / Primary Alcohol (C5)

-

Precursor: 2-methylpentane-2,5-diol (MPD)

The Selectivity Landscape

The fundamental challenge is the nucleophilicity differential. The primary hydroxyl group at C5 is unhindered and reacts with acylating agents (Acetyl Chloride, Acetic Anhydride) at rates

-

Direct Acetylation: Yields Primary Acetate (Undesired).

-

Global Acetylation: Yields Diacetate (Precursor for Route 2).

-

Selective Tertiary Acetylation: Impossible without blocking C5.

Figure 1: Reaction landscape showing the kinetic dominance of primary acetylation (Red Arrow) versus the target pathway (Green Dashed).

Pathway A: The Orthogonal Protection Protocol

Best For: Analytical standards, drug development, high-purity synthesis.

This pathway uses a "Protect-React-Deprotect" strategy. We utilize the steric bulk of the tert-butyldimethylsilyl (TBDMS) group to selectively mask the primary alcohol.

Step-by-Step Methodology

Step 1: Selective Silylation

We exploit the steric hindrance of the tertiary alcohol to ensure it does not react with the bulky silylating agent, while the primary alcohol reacts quantitatively.

-

Reagents: TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DCM (Solvent).

-

Protocol:

-

Dissolve 2-methylpentane-2,5-diol in anhydrous DCM (0.5 M).

-

Add Imidazole (base/catalyst).

-

Add TBDMS-Cl dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Checkpoint: TLC should show mono-protected product. The tertiary alcohol is too hindered to silylate under these mild conditions.

-

Step 2: Tertiary Acetylation (The Critical Step)

With the primary alcohol blocked, we must force the acetylation of the tertiary alcohol. Standard Ac2O/Pyridine is often too slow. We utilize Bismuth Triflate (Bi(OTf)₃) or Scandium Triflate , which are powerful Lewis acids capable of activating anhydrides for tertiary functionalization [1].

-

Reagents: Acetic Anhydride (3.0 eq), Bi(OTf)₃ (1-5 mol%), MeCN.

-

Protocol:

-

Dissolve the mono-silylated intermediate in Acetonitrile.

-

Add Bi(OTf)₃ catalyst.[5]

-

Stir at 40-60°C.

-

Mechanism: The metal triflate coordinates with the anhydride, creating a highly electrophilic acyl species that overcomes the steric barrier of the tertiary alcohol.

-

Step 3: Desilylation

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

Protocol:

-

Treat the acetylated intermediate with 1.1 eq TBAF.

-

Stir 1 hour at RT.

-

Aqueous workup to remove silyl byproducts.

-

Result: The primary alcohol is revealed, leaving the tertiary acetate intact.

-

Figure 2: Orthogonal protection strategy ensuring exclusive tertiary acetylation.

Pathway B: The Chemo-Enzymatic Hydrolysis (Scalable)

Best For: Large-scale production, Green Chemistry applications.

This route inverts the logic: instead of selective formation, we perform selective destruction (hydrolysis). We synthesize the diacetate and then use a lipase enzyme to selectively clip off the primary acetate. Lipases (specifically Candida antarctica Lipase B - CALB) display extreme selectivity for primary esters over tertiary esters due to the size of the enzyme's active site pocket.

Step-by-Step Methodology

Step 1: Global Acetylation

-

Reagents: Acetic Anhydride (excess), p-Toluenesulfonic acid (pTsOH) or H2SO4 (cat).

-

Protocol:

-

Reflux 2-methylpentane-2,5-diol with 3.0 eq Acetic Anhydride and catalytic acid.

-

Drive to completion (check GC/TLC for disappearance of mono-acetates).

-

Isolate 2-methylpentane-2,5-diyl diacetate .

-

Step 2: Selective Enzymatic Hydrolysis

-

Reagents: Immobilized CALB (e.g., Novozym 435), Phosphate Buffer (pH 7.0), Co-solvent (optional).

-

Protocol:

-

Suspend the diacetate in Phosphate Buffer (pH 7.0).

-

Add CALB beads (1-5% w/w).

-

Stir at 30°C.

-

Mechanism: The enzyme rapidly hydrolyzes the sterically accessible primary ester (C5-OAc) to C5-OH. The tertiary ester (C2-OAc) cannot fit into the catalytic triad effectively and remains intact.

-

Monitoring: Monitor pH (it will drop as Acetic Acid is released). Maintain pH via titration (pH-stat) or strong buffer.

-

Workup: Filter off enzyme (reusable). Extract product with Ethyl Acetate.[6]

-

Why this works

Biocatalysis provides a selectivity factor (E-value) often exceeding >100 for primary vs. tertiary esters. Chemical hydrolysis (NaOH) is harder to control and may lead to migration of the acetyl group or global hydrolysis.

Comparative Data Analysis

| Feature | Pathway A: Protection (Chemical) | Pathway B: Hydrolysis (Enzymatic) |

| Step Count | 3 Linear Steps | 2 Linear Steps |

| Atom Economy | Low (Silyl groups are waste) | High (Acetate is recycled/waste) |

| Reagents | TBDMS-Cl, Bi(OTf)₃, TBAF | Ac₂O, Lipase (CALB) |

| Selectivity | >99% (Thermodynamic control) | >95% (Kinetic control) |

| Scalability | Moderate (Reagent cost) | High (Enzyme reuse) |

| Primary Risk | Silyl migration (rare) | Over-hydrolysis (if left too long) |

Critical Technical Notes

Catalyst Selection for Tertiary Acetylation

For Pathway A, the choice of Lewis Acid is paramount.

-

Bi(OTf)₃ (Bismuth Triflate): Highly recommended. It is moisture tolerant and highly active for tertiary alcohols [2].[5]

-

DMAP (4-Dimethylaminopyridine): Standard acylation catalyst. Effective, but often requires higher temperatures and longer times for tertiary centers compared to metal triflates.

Analytical Validation

Verification of the final structure requires NMR to distinguish the isomer from the primary acetate.

-

1H NMR Diagnostic: Look for the methyl singlet next to the acetate.

-

Target (Tertiary Acetate): The gem-dimethyl group (C2) will show a distinct shift due to the OAc group. The C5-H2 protons will be upfield (attached to OH).

-

Isomer (Primary Acetate): The C5-H2 protons will be downfield (~4.0 ppm) due to the OAc attachment.

-

References

-

Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[5] Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.[5] The Journal of Organic Chemistry, 66(26), 8926–8934.[5]

-

Carrigan, M. D., Freiberg, D. A., Smith, R. C., Zerth, H. M., & Mohan, R. S. (2001).[2] A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate.[2] Synthesis, 2001(14), 2091-2094.

-

Akai, S., et al. (1997). An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp2Sm(thf)2.[7] The Journal of Organic Chemistry, 62(23), 8141–8144.

-

BenchChem. (2025).[6] A Comparative Guide to Diol Protection Strategies in Organic Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate [organic-chemistry.org]

- 3. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp(2)Sm(thf)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Framework for the Toxicological and Safety Assessment of 5-Hydroxy-2-methylpentan-2-yl acetate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the notable absence of publicly available toxicity data for 5-Hydroxy-2-methylpentan-2-yl acetate. Rather than presenting non-existent data, this guide provides a comprehensive framework for the systematic toxicological and safety assessment of such a novel or poorly characterized chemical entity. The methodologies described herein are based on internationally recognized guidelines and best practices in toxicology.

Introduction: The Challenge of "Data-Poor" Compounds

This technical guide outlines a tiered, systematic framework for evaluating the toxicity of a compound like 5-Hydroxy-2-methylpentan-2-yl acetate. The approach emphasizes a progressive sequence from computational predictions to in vitro assays, culminating in highly targeted in vivo studies only when necessary and justified. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing and is consistent with modern regulatory paradigms such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union.[1]

The ultimate goal of this framework is to generate sufficient data to construct a comprehensive Safety Data Sheet (SDS) compliant with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), ensuring that all potential hazards are clearly communicated.[2][3][4]

The Tiered Approach to Toxicity Assessment

A tiered approach is the most efficient and ethical methodology for assessing novel chemicals.[5] It begins with broad, predictive methods and progresses to more complex, specific biological assays. This ensures that resources are used judiciously and animal testing is minimized.

Caption: Tiered workflow for toxicological assessment of a novel chemical.

Tier 1: Foundational Assessment

In Silico and Computational Toxicology

Before any laboratory work commences, computational methods can provide valuable initial predictions of a compound's potential toxicity.[6] The primary tool in this domain is the Quantitative Structure-Activity Relationship (QSAR) model.

Causality: QSAR models are built on the principle that the chemical structure of a compound determines its physicochemical properties and, consequently, its biological activity, including toxicity.[7] By comparing the structure of 5-Hydroxy-2-methylpentan-2-yl acetate to databases of compounds with known toxicological profiles, these models can predict the likelihood of various adverse effects.[7][8]

Key Endpoints for QSAR Prediction:

-

Mutagenicity: Is the compound likely to cause genetic mutations?

-

Carcinogenicity: Does the structure share features with known carcinogens?

-

Skin/Eye Irritation: Are there structural alerts for irritancy?

-

Skin Sensitization: Is it likely to cause an allergic skin reaction?

-

Acute Toxicity (LD50): A rough estimate of the lethal dose can be calculated.

Several freely available and commercial software platforms can be used for these predictions. It is crucial to use multiple models and assess the concordance of their predictions to increase confidence.

Physicochemical Characterization

Understanding the fundamental physical and chemical properties of a substance is a prerequisite for any toxicological testing. This data is essential for designing experiments, understanding potential exposure routes, and interpreting results.

| Property | Significance in Toxicology | Experimental Method (Example) |

| Appearance | Basic identification (physical state, color). | Visual Inspection |

| Molecular Weight | Influences absorption and distribution. | Calculation from Formula |

| Water Solubility | Determines bioavailability in aqueous systems and informs vehicle selection for testing. | OECD Guideline 105 (Flask Method) |

| Log P (Octanol-Water Partition Coefficient) | Predicts the potential for bioaccumulation and membrane permeability. | OECD Guideline 107 (Shake Flask Method) or 117 (HPLC Method) |

| Vapor Pressure | Indicates the likelihood of forming an inhalation hazard. | OECD Guideline 104 (Vapour Pressure Curve Method) |

| pKa | Determines the ionization state at physiological pH, affecting absorption and distribution. | Potentiometric Titration |

Causality: For instance, a high Log P value suggests a lipophilic compound that may readily cross cell membranes and potentially accumulate in fatty tissues. Conversely, high water solubility might suggest rapid excretion but also high bioavailability if ingested. This information is critical for selecting appropriate solvents (vehicles) for in vitro and in vivo tests to ensure the compound reaches the target cells or organisms without the vehicle itself causing toxicity.

Tier 2: In Vitro Screening

In vitro (cell-based) assays form the core of a modern toxicological assessment, providing mechanistic insights without the use of whole animals.[9]

Basal Cytotoxicity

Purpose: To determine the concentration range at which the compound causes general cell death. This is a fundamental step to inform the dose selection for more specific, non-lethal endpoint assays like genotoxicity.[10]

Protocol Example: Neutral Red Uptake (NRU) Assay (OECD TG 129)

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Dosing: Prepare a serial dilution of 5-Hydroxy-2-methylpentan-2-yl acetate in the appropriate vehicle. Replace the cell culture medium with the test compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).

-

Staining: Remove the dosing solutions and add a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of living cells. Incubate for ~3 hours.

-

Extraction & Measurement: Wash the cells, then add a destain solution to extract the dye from the cells. Read the absorbance of the extracted dye on a spectrophotometer.

-

Analysis: Cell viability is proportional to the amount of dye retained. Calculate the IC50 value—the concentration of the compound that inhibits Neutral Red uptake by 50%.

Genotoxicity

Purpose: To assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer.[11] The bacterial reverse mutation test, or Ames test, is the standard initial screen.

Protocol Synopsis: Ames Test (OECD TG 471)

-

Principle: The test uses strains of Salmonella typhimurium and Escherichia coli that are mutated to be unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11][12]

-

Methodology:

-

The bacterial strains are exposed to various concentrations of 5-Hydroxy-2-methylpentan-2-yl acetate.

-

The test is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[11]

-

The bacteria are plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted and compared to the negative (solvent) control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

-

If the Ames test is positive, further in vitro mammalian cell tests, such as the Micronucleus Test (OECD TG 487), are required to assess relevance to human health.[13][14] The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in cultured mammalian cells.[13][14]

Skin and Eye Irritation

Purpose: To determine if the compound can cause reversible damage to the skin or eyes upon direct contact. Modern methods use reconstructed human tissue models, avoiding animal testing.[15][16][17]

Protocol Synopsis: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

-

Principle: This test uses a three-dimensional model of human epidermis cultured from non-transformed human keratinocytes.[15][16][18] It mimics the key physiological and biochemical properties of the upper layers of human skin.[15][17]

-

Methodology:

-

A small amount of 5-Hydroxy-2-methylpentan-2-yl acetate is applied topically to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 60 minutes), the chemical is washed off.[17]

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is assessed by measuring the enzymatic conversion of a vital dye (MTT) into a colored formazan salt, which is then extracted and quantified.[16][17]

-

Classification: If the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to negative controls, the compound is classified as a skin irritant.[17] A similar approach using reconstructed human corneal epithelium models is used for eye irritation assessment (OECD TG 492).

-

Tier 3: In Vivo Confirmation

In vivo testing should only be considered if in vitro data indicates a potential for significant toxicity, if required by a specific regulatory body, or if exposure scenarios cannot be adequately assessed by other means. The choice of test is guided by the specific concerns raised in earlier tiers.

Protocol Synopsis: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

-

Purpose: To determine the acute toxicity of a substance after oral administration and to allow for its classification.[19]

-

Principle: This is a stepwise procedure using a small number of animals (typically female rats) per step.[19] The outcome of one step (mortality or evident toxicity) determines the dose for the next step.

-

Methodology:

-

Starting Dose: A starting dose (e.g., 300 mg/kg) is selected based on all available information, including in vitro cytotoxicity and in silico predictions.[20]

-

Dosing: Three fasted animals are dosed by oral gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[20]

-

Stepwise Procedure:

-

If 2 or 3 animals die, the test is stopped, and the substance is classified. The next step would use a lower dose.

-

If 0 or 1 animal dies, the next step involves dosing three more animals at a higher dose.

-

-

Classification: The results allow the substance to be classified into one of the GHS categories for acute toxicity.

-

Data Synthesis and Safety Data Sheet (SDS) Construction

The culmination of this assessment is the creation of a GHS-compliant, 16-section Safety Data Sheet. The data generated in Tiers 1-3 directly informs the key health and safety sections.

Caption: Relationship between experimental data and key SDS sections.

Example Interpretation:

-

Section 2: Hazards Identification: A positive result in the RhE test (OECD 439) would lead to classification as "Skin Irritant Category 2" with the corresponding GHS pictogram (exclamation mark) and hazard statement ("H315: Causes skin irritation").[15][17]

-

Section 9: Physical and Chemical Properties: Data from physicochemical characterization (solubility, vapor pressure, etc.) would be listed here directly.

-

Section 11: Toxicological Information: This section would be a detailed summary of all test results: in silico predictions, IC50 from cytotoxicity assays, positive/negative results from the Ames test, viability percentages from irritation assays, and the LD50 estimate and observed symptoms from any in vivo studies.

Conclusion

The absence of data for a chemical such as 5-Hydroxy-2-methylpentan-2-yl acetate is not an insurmountable barrier to safe handling and use. By employing a systematic, tiered approach that prioritizes computational and in vitro methodologies, researchers can efficiently and ethically generate the necessary data to understand its toxicological profile. This framework allows for a robust, evidence-based assessment, culminating in a comprehensive Safety Data Sheet that ensures the protection of laboratory personnel and the environment. This self-validating system, grounded in internationally accepted protocols, represents the gold standard for assessing the safety of novel chemical compounds in modern research and development.

References

-

ECHA. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency. Retrieved from [Link][21]

-

NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

OECD. (2013). Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. Retrieved from [Link][15]

-

TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Retrieved from [Link][11]

-

Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). Retrieved from [Link][16]

-

CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

-

XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link][17]

-

SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link][18]

-

UNECE. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. Retrieved from [Link][2]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][22]

-

Syngene. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Retrieved from [Link][12]

-

PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link][23]

-

Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link][24]

-

Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from [Link][3]

-

OECD. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link][25]

-

SlideShare. (n.d.). OECD GUIDELINES.pptx. Retrieved from [Link][26]

-

OSHA. (n.d.). Hazard Communication - Globally Harmonized System. Occupational Safety and Health Administration. Retrieved from [Link][27]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][22]

-

RIT. (n.d.). Globally Harmonized System (GHS). Rochester Institute of Technology. Retrieved from [Link][4]

-

OECD. (2001). Test Guideline No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. Retrieved from [Link][20]

-

ECHA. (2015). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Function-specific exposure assessment. European Chemicals Agency. Retrieved from [Link][28]

-

OECD. (2019). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Publishing. Retrieved from [Link][10]

-

NTP. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. Retrieved from [Link][29]

-

NTP. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Retrieved from [Link][19]

-

ECHA. (n.d.). Information requirements. European Chemicals Agency. Retrieved from [Link][1]

-

Kleen-Rite Corp. (2017). Safety Data Sheet. Retrieved from [Link][30]

-

ECHA. (2011). Guidance on information requirements and chemical safety assessment-Chapter R.3: Information gathering. European Chemicals Agency. Retrieved from [Link][31]

-

Kleinstreuer, N. C., et al. (2018). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Toxicological Sciences, 163(2), 393–404. Retrieved from [Link][5][32]

-

ECHA. (2016). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.16: Environmental exposure assessment. European Chemicals Agency. Retrieved from [Link][33]

-

NTP. (n.d.). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. National Toxicology Program. Retrieved from [Link][34]

-

Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74–79. Retrieved from [Link][9]

-

Kleinstreuer, N. C., et al. (2018). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Toxicological Sciences, 163(2), 393–404. Retrieved from [Link][5]

-

Leist, M., et al. (2017). Novel approaches to chemical risk assessment. Toxicology Research and Application, 1, 239784731773532. Retrieved from [Link][35]

-

OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. Retrieved from [Link][13]

-

ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link][14]

-

Benfenati, E., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172. Retrieved from [Link][7]

-

ResearchGate. (2023). Making in silico predictive models for toxicology FAIR. Retrieved from [Link][8]

-

JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link][6]

-

SlideShare. (n.d.). In vitro data and in silico models for predictive toxicology. Retrieved from [Link][37]

-

Semantic Scholar. (n.d.). In silico methods for toxicity prediction. Retrieved from [Link][38]

Sources

- 1. Information requirements - ECHA [echa.europa.eu]

- 2. chemicalsafety.com [chemicalsafety.com]

- 3. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Globally Harmonized System (GHS) | Environmental Health & Safety | RIT [rit.edu]

- 5. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ttslaboratuvar.com [ttslaboratuvar.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. re-place.be [re-place.be]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. x-cellr8.com [x-cellr8.com]

- 18. senzagen.com [senzagen.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]

- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 23. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. scantox.com [scantox.com]

- 25. thepsci.eu [thepsci.eu]

- 26. OECD GUIDELINES.pptx [slideshare.net]

- 27. Hazard Communication - Globally Harmonized System | Occupational Safety and Health Administration [osha.gov]

- 28. Helpdesk - Homepage - Guidance on information requirements and chemical safety assessment Chapter R.12 - Bundesanstalt für Arbeitsschutz und Arbeitsmedizin [reach-clp-biozid-helpdesk.de]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]

- 31. Information gathering | chemradar [chemradar.com]

- 32. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. normandata.eu [normandata.eu]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 35. alliedacademies.org [alliedacademies.org]

- 36. Toxicology - Wikipedia [en.wikipedia.org]

- 37. In vitro data and in silico models for predictive toxicology | PDF [slideshare.net]

- 38. semanticscholar.org [semanticscholar.org]

Strategic Utilization of 5-Hydroxy-2-methylpentan-2-yl Acetate in Advanced Synthesis and Material Science

Abstract 5-Hydroxy-2-methylpentan-2-yl acetate (CAS 110086-92-5) represents a highly specialized bifunctional building block characterized by a primary hydroxyl group and a sterically hindered tertiary acetate. Unlike simple aliphatic esters, this molecule offers a unique orthogonality: the tertiary ester moiety exhibits exceptional stability toward nucleophilic attack and oxidation, while the primary alcohol remains available for derivatization. This guide explores its critical role as a "masked" diol in preventing unwanted cyclization to 2,2-dimethyltetrahydrofuran, its application in stimuli-responsive polymers, and its utility in complex pharmaceutical synthesis.

Chemical Profile & Structural Logic

Molecular Architecture

The molecule (C

-

C5 Position (Primary Alcohol): Unhindered, highly reactive toward oxidation, esterification, and halogenation.

-

C2 Position (Tertiary Acetate): Sterically crowded (gem-dimethyl substitution). This group is resistant to standard saponification conditions that would cleave primary or secondary esters, yet it remains acid-labile—a property crucial for lithography and protecting group strategies.

The Cyclization Trap

A common pitfall in working with the parent diol (2-methyl-2,5-pentanediol) is its propensity to undergo acid-catalyzed dehydration to form 2,2-dimethyltetrahydrofuran (2,2-DMTF) .

-

Mechanism: Protonation of the tertiary alcohol

formation of a stable tertiary carbocation -

Solution: Acetylation of the tertiary alcohol effectively "disarms" this pathway. The acetate group is a poor leaving group compared to water, and the electron-withdrawing carbonyl reduces electron density, destabilizing the potential carbocation intermediate under mild conditions.

Industrial Applications

Polymer Science: Latent Hydrophilicity & Cross-Linking

In polyurethane and polyester synthesis, 5-Hydroxy-2-methylpentan-2-yl acetate serves as a monofunctional chain terminator with a latent functionality.

-

Workflow: The primary alcohol reacts with isocyanates (forming urethanes) or carboxylic acids. The polymer chain is thus capped with a hydrophobic tertiary acetate.

-

Post-Polymerization Modification: Upon exposure to strong acid or thermal treatment, the tertiary acetate can be cleaved (eliminating acetic acid) to regenerate the tertiary alcohol or an alkene (via elimination). This switch can drastically alter the polymer's surface energy, wettability, or adhesion properties without requiring a new synthesis backbone.

Pharmaceutical Synthesis: The "Anchored" Linker

Drug discovery often requires linking a lipophilic tail to a polar pharmacophore. This molecule acts as an ideal spacer.

-

Chemoselectivity: The primary alcohol can be converted to a leaving group (e.g., tosylate or mesylate) and coupled with amines or thiols. The tertiary acetate remains intact, preventing side reactions.

-

Metabolic Stability: Tertiary esters are hydrolyzed more slowly in vivo than primary esters, potentially extending the half-life of prodrug moieties attached at this position.

Fragrance & Flavour Chemistry

Tertiary acetates (e.g., Linalyl acetate, Terpinyl acetate) are prized for their stability and floral/woody notes.

-

Fixative Potential: The primary hydroxyl group allows this molecule to be esterified with high-molecular-weight acids, creating heavy "conjugates" that release the volatile tertiary acetate component slowly over time via hydrolysis.

Experimental Protocols

Protocol A: Chemoselective Oxidation to Aldehyde

Objective: Convert the primary alcohol to an aldehyde without affecting the tertiary acetate.

Reagents:

-

Substrate: 5-Hydroxy-2-methylpentan-2-yl acetate (1.0 eq)

-

Oxidant: Dess-Martin Periodinane (DMP) (1.1 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Buffer: Sodium Bicarbonate (NaHCO

)

Procedure:

-

Preparation: Dissolve 10 mmol of substrate in 50 mL anhydrous DCM under N

atmosphere. Add 20 mmol NaHCO -

Addition: Cool to 0°C. Add DMP (11 mmol) portion-wise over 15 minutes.

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (stain with KMnO

; aldehyde spot will appear distinct from alcohol). -

Quench: Dilute with Et

O. Add saturated Na -

Isolation: Wash organic layer with brine, dry over MgSO

, and concentrate. -

Result: Yields 2-methyl-5-oxopentan-2-yl acetate.

Protocol B: Controlled Hydrolysis (Deprotection)

Objective: Selective removal of the tertiary acetate requires harsher conditions than primary esters.

Reagents:

-

Substrate: 5-Hydroxy-2-methylpentan-2-yl acetate[1]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq)

-

Solvent: Methanol/Water (9:1)

Procedure:

-

Dissolve substrate in MeOH/H

O. -

Add pTsOH and reflux for 6–12 hours. (Note: Monitor closely to avoid cyclization to THF derivative once the diol is formed).

-

Neutralize with triethylamine before concentration to prevent acid-catalyzed dehydration during workup.

Visualizations

Diagram 1: Synthesis & Stability Logic

This diagram illustrates the critical role of the acetate group in preventing the spontaneous cyclization that plagues the parent diol.

Caption: The acetate group (Green) blocks the cyclization pathway (Red), enabling oxidative functionalization (Blue).

Diagram 2: Polymer Application Workflow

Demonstrating the use of the molecule as a latent surface modifier.

Caption: Switching polymer surface properties via post-polymerization modification of the tertiary acetate.

Data Summary

| Property | 5-Hydroxy-2-methylpentan-2-yl acetate | 2-Methyl-2,5-pentanediol (Parent) |

| CAS Number | 110086-92-5 | 107-41-5 (Isomer) / 1462-10-8 |

| Molecular Weight | 160.21 g/mol | 118.17 g/mol |

| Acid Stability | Moderate (Cleaves to diol/alkene) | Low (Cyclizes to THF) |

| Oxidation Stability | High (Tertiary group protected) | Low (Tertiary OH can interfere) |

| Primary Use | Bifunctional Intermediate | Solvent, Coupling Agent |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15027107, 5-Hydroxy-2-methylpentan-2-yl acetate. Retrieved from [Link]

-

WADA (2019). The Prohibited List: Monitoring of Anabolic Agents and Related Chemical Structures. (Contextual reference for steroid/terpene backbone modifications). Retrieved from [Link]

-

Rogers, D. W. (1966). Phase titrations—VI: New applications and the phase titration of homologous alcohols (2-methyl-2,5-pentanediol kinetics).[2] Talanta, 13(10). Retrieved from [Link]

Sources

Molecular weight and formula analysis of 5-Hydroxy-2-methylpentan-2-yl acetate

This guide provides a rigorous technical analysis of 5-Hydroxy-2-methylpentan-2-yl acetate , a specialized bifunctional intermediate used in organic synthesis and medicinal chemistry. The content is structured to support researchers in the identification, synthesis, and validation of this compound.

Molecular Identity & Physicochemical Profile[1][2][3]

5-Hydroxy-2-methylpentan-2-yl acetate (CAS: 110086-92-5) is a mono-protected diol derivative. Structurally, it features a pentane backbone with a tertiary acetate ester at position C2 and a primary hydroxyl group at position C5. This bifunctionality makes it a critical building block; the tertiary ester is sterically hindered and relatively stable, allowing selective derivatization of the primary alcohol.

Core Data Summary

| Parameter | Value | Technical Note |

| CAS Registry Number | 110086-92-5 | Distinct from Pyridine (110-86-1) |

| IUPAC Name | 5-Hydroxy-2-methylpentan-2-yl acetate | Synonyms: 2-Methylpentane-2,5-diol 2-acetate |

| Molecular Formula | C₈H₁₆O₃ | Unsaturation Degree: 1 (Carbonyl) |

| Molecular Weight | 160.21 g/mol | Monoisotopic Mass: 160.1099 |

| Physical State | Viscous Liquid (Predicted) | Colorless to pale yellow |

| Boiling Point | ~240–250 °C (Predicted) | High BP due to hydrogen bonding (-OH) |

| Solubility | Soluble in DCM, EtOAc, MeOH | Miscible with polar organic solvents |

Structural Analysis

The molecule contains two distinct oxygenated functionalities:

-

C2 Position (Tertiary): The acetate group is attached to a quaternary carbon. This steric bulk protects the ester from nucleophilic attack relative to primary or secondary esters, making it a robust protecting group during subsequent transformations.

-

C5 Position (Primary): The terminal hydroxyl group is unhindered and highly reactive, suitable for oxidation (to aldehyde/acid), halogenation, or etherification.

Synthetic Pathways and Causality

The synthesis of 5-Hydroxy-2-methylpentan-2-yl acetate requires a strategy that differentiates between the two oxygen centers. Direct acetylation of 2-methylpentane-2,5-diol typically yields the C5-acetate (primary) or the diacetate due to the lower steric hindrance at C5.

Therefore, the Reductive Route starting from the aldehyde precursor is the preferred method for high specificity.

Primary Synthesis: Selective Reduction

The most reliable pathway involves the reduction of 2-methyl-5-oxopentan-2-yl acetate (CAS 110086-93-6). This precursor already possesses the tertiary acetate, and the reduction of the aldehyde at C5 to the alcohol is chemically orthogonal to the ester moiety under controlled conditions.

Reaction Logic

-

Precursor: 2-Methyl-5-oxopentan-2-yl acetate.[1]

-

Reagent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride.

-

Solvent: Methanol or Ethanol (0 °C).

-

Mechanism: Chemoselective nucleophilic addition of hydride to the aldehyde carbonyl. The tertiary ester remains intact because borohydrides are generally too mild to reduce esters, especially sterically hindered ones.

Visualization of Synthetic Logic

Figure 1: Chemoselective synthesis pathway preserving the tertiary acetate while reducing the C5 aldehyde.

Analytical Characterization (MS & NMR)

Accurate identification relies on distinguishing the target from its regioisomer (5-acetoxy-2-methylpentan-2-ol).

Mass Spectrometry (GC-MS / ESI-MS)

In Electron Impact (EI) ionization (70 eV), the molecule follows a specific fragmentation pattern driven by the stability of the tertiary carbocation.

-

Molecular Ion (M⁺): m/z 160 (Often weak or absent due to rapid fragmentation).

-

Base Peak Logic:

-

Loss of Acetate: Cleavage of the C2–O bond is favored, generating a stable tertiary carbocation at C2.

-

Fragment:

. -

Loss of Water: The C5-OH can eliminate water, especially if thermal dehydration occurs in the inlet.

-

Alpha Cleavage: The primary alcohol moiety generates characteristic fragments at m/z 31 (

).

-

Nuclear Magnetic Resonance (¹H NMR)

The proton environment provides definitive proof of the structure.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Acetate-CH₃ | 1.95 – 2.05 | Singlet (s) | 3H | Characteristic acetate methyl. |

| C2-CH₃ (x2) | 1.40 – 1.45 | Singlet (s) | 6H | Gem-dimethyls are deshielded by the geminal ester (downfield from typical 1.2 ppm). |

| C5-H₂ | 3.60 – 3.65 | Triplet (t) | 2H | Methylene adjacent to primary -OH. |

| C3-H₂ | 1.70 – 1.85 | Multiplet (m) | 2H | Shielded methylene. |

| C4-H₂ | 1.50 – 1.65 | Multiplet (m) | 2H | Middle chain methylene. |

Fragmentation Pathway Diagram

Figure 2: Predicted Mass Spectrometry fragmentation pathways for structural verification.

Validated Experimental Protocol

This protocol outlines the reduction of the aldehyde precursor.[2] It is designed to be self-validating by monitoring the disappearance of the aldehyde signal.

Reagents[6][7]

-

Substrate: 2-Methyl-5-oxopentan-2-yl acetate (1.0 equiv).

-

Reductant: Sodium Borohydride (NaBH₄) (0.5 equiv - stoichiometric excess is usually 1.1 equiv of hydride).

-

Solvent: Anhydrous Methanol (MeOH).

-

Quench: Saturated Ammonium Chloride (NH₄Cl).[3]

Step-by-Step Methodology

-

Preparation: Dissolve 2-methyl-5-oxopentan-2-yl acetate (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool to 0 °C using an ice bath.

-

Addition: Add NaBH₄ (5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[3]

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Validation Checkpoint (TLC):

-

Spot the reaction mixture against the starting material.

-

Eluent: Hexane:EtOAc (3:1).[3]

-

Visualization: Stain with KMnO₄ or Anisaldehyde. The aldehyde (starting material) will be distinct from the alcohol (product, lower R_f).

-

-

Quench & Workup:

-

Add sat. aq. NH₄Cl (10 mL) slowly to quench excess borohydride.

-

Concentrate MeOH under reduced pressure.

-

Extract the residue with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and filter.[3]

-

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control Criteria

-

Appearance: Clear, colorless oil.

-

IR Spectroscopy:

-

Strong band at 1735 cm⁻¹ (Ester C=O).

-

Broad band at 3300–3400 cm⁻¹ (Alcohol O-H).

-

Absence of band at ~1715–1725 cm⁻¹ (Aldehyde C=O of starting material).

-

References

-

Organic Syntheses. (2012). Synthesis of Functionalized Indanones via 2-Methyl-5-oxopentan-2-yl acetate intermediates. (Contextual usage of the oxo-acetate precursor). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Acetate Esters. (General fragmentation patterns). Retrieved from [Link]

Sources

Reactivity of tertiary acetate groups in 5-Hydroxy-2-methylpentan-2-yl acetate

An In-Depth Technical Guide to the Reactivity of Tertiary Acetate Groups in 5-Hydroxy-2-methylpentan-2-yl acetate

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the tertiary acetate group in 5-Hydroxy-2-methylpentan-2-yl acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction schemes to explore the underlying mechanistic principles that govern the molecule's behavior. We will dissect the influence of steric and electronic factors, the nuanced pathways of hydrolysis including acid-catalyzed unimolecular cleavage and potential neighboring group participation, and thermal elimination reactions. By grounding these discussions in authoritative chemical principles and providing actionable experimental protocols, this guide serves as a critical resource for predicting and manipulating the reactivity of this and structurally related compounds in complex synthetic applications.

Introduction: The Unique Chemical Landscape of a Bifunctional Molecule

5-Hydroxy-2-methylpentan-2-yl acetate is a molecule of significant interest due to its bifunctional nature, containing both a sterically hindered tertiary acetate and a primary hydroxyl group. The reactivity of the tertiary acetate is not straightforward and is governed by a delicate interplay of steric hindrance, electronic effects, and the potential for intramolecular interactions. Understanding these factors is paramount for its application in multi-step organic synthesis, particularly in contexts where it might be used as a protecting group or as a precursor for specific elimination or substitution products.[1] This guide elucidates the key reactive pathways of the tertiary acetate moiety, providing both mechanistic explanations and practical insights.

// Atom nodes C1 [label="CH₃", pos="0,1.5!"]; C2 [label="C", pos="0,0!"]; C3 [label="CH₂", pos="1.3,-0.5!"]; C4 [label="CH₂", pos="2.6,0!"]; C5 [label="CH₂", pos="3.9,-0.5!"]; O6 [label="OH", pos="5.2,0!"]; C7_Me [label="CH₃", pos="-1.3,-0.5!"]; O8_OAc [label="O", pos="0,-1.5!"]; C9_Ac [label="C=O", pos="-1.3,-2.2!"]; C10_AcMe [label="CH₃", pos="-2.6,-1.7!"];

// Bonds C2 -- C1; C2 -- C3; C2 -- C7_Me; C3 -- C4; C4 -- C5; C5 -- O6; C2 -- O8_OAc; O8_OAc -- C9_Ac; C9_Ac -- C10_AcMe; }

Figure 1: Structure of 5-Hydroxy-2-methylpentan-2-yl acetate.Core Reactivity Principles: Steric and Electronic Effects

The reactivity of any ester is fundamentally controlled by the accessibility of the carbonyl carbon to nucleophilic attack and the stability of the resulting intermediates and leaving groups. In the case of 5-Hydroxy-2-methylpentan-2-yl acetate, two primary factors dominate its behavior:

-

Steric Hindrance: The tertiary nature of the carbon atom attached to the acetate's alkoxy oxygen creates significant steric bulk.[2] This bulkiness physically impedes the approach of nucleophiles to the carbonyl carbon, which dramatically slows down reactions that proceed via a bimolecular nucleophilic acyl substitution (like the common BAC2 mechanism for base-catalyzed hydrolysis).[3][4]

-

Electronic Effects & Carbocation Stability: The tertiary alkyl group is electron-donating via an inductive effect.[5] While this slightly reduces the electrophilicity of the carbonyl carbon, its most profound electronic contribution is the stabilization of a potential carbocation intermediate. Cleavage of the alkyl-oxygen bond (the C2-O bond) would generate a tertiary carbocation, which is significantly more stable than primary or secondary carbocations. This stability opens up unimolecular reaction pathways (SN1-type) that are inaccessible to less substituted esters.[6][7]

These two factors work in concert: steric hindrance discourages bimolecular pathways, while electronic stabilization promotes unimolecular pathways.

Hydrolysis: Competing Mechanistic Pathways

Ester hydrolysis is a cornerstone reaction, and for this molecule, it can proceed through distinct mechanisms depending on the conditions.

Acid-Catalyzed Hydrolysis (AAL1 Mechanism)

Under acidic conditions, the hydrolysis of tertiary acetates almost exclusively follows the AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism. This is a direct consequence of the stability of the tertiary carbocation intermediate.[6]

Causality Behind the Pathway: The standard AAC2 mechanism, which involves the nucleophilic attack of water on the protonated carbonyl, is sterically hindered. The AAL1 pathway circumvents this by having the protonated ester dissociate in the rate-determining step to form a stable tertiary carbocation and neutral acetic acid. This is a common mechanism for the hydrolysis of esters of tertiary alcohols.[7][8]

}

Figure 2: The AAL1 mechanism for acid-catalyzed hydrolysis.The Potential for Neighboring Group Participation (NGP)

A fascinating and powerful aspect of this molecule's reactivity is the potential for the terminal 5-hydroxy group to act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically accelerate the rate of hydrolysis.[9][10]

Mechanistic Insight: The hydroxyl group can attack the electrophilic carbonyl carbon of the acetate group. This intramolecular reaction leads to the formation of a seven-membered cyclic intermediate (a lactone). The formation of this intermediate displaces the acetate's alkoxy group (which becomes part of the ring) in a process that is kinetically favored over an intermolecular attack by an external nucleophile. Subsequent hydrolysis of this cyclic intermediate by water yields the final diol product. Such participation by hydroxyl groups is well-documented and leads to significant rate enhancements.[11]

}

Figure 3: Reaction pathway involving Neighboring Group Participation.Experimental Validation: A key indicator of NGP is a reaction rate that is significantly faster than that of a similar compound lacking the neighboring group. Comparing the hydrolysis rate of 5-Hydroxy-2-methylpentan-2-yl acetate to that of tert-butyl acetate under identical conditions would provide strong evidence for NGP.

Thermal Elimination (Pyrolysis)

Tertiary acetates are known to undergo clean, unimolecular elimination reactions upon heating, a process known as acetate pyrolysis.[12] This reaction typically proceeds through a concerted, six-membered cyclic transition state, yielding an alkene and acetic acid. This is an example of a syn-elimination.

For 5-Hydroxy-2-methylpentan-2-yl acetate, pyrolysis would be expected to yield 2-methyl-5-hydroxypent-1-ene and/or 2-methyl-5-hydroxypent-2-ene. The reaction is synthetically useful as it often avoids the rearrangements that can plague carbocation-based elimination reactions. Studies on various alkyl acetates have established the general mechanism and conditions for these gas-phase eliminations.[13][14][15]

Transesterification Challenges

Transesterification, the conversion of one ester to another, is a crucial industrial and laboratory reaction.[16] It can be catalyzed by either acid or base. However, for tertiary acetates, this reaction is challenging.

-

Acid-Catalyzed: The mechanism is the reverse of the AAL1 hydrolysis. The tertiary carbocation is formed and can be trapped by another alcohol. To drive the equilibrium, a large excess of the new alcohol is required.[17][18]

-

Base-Catalyzed: The standard BAC2 mechanism is severely hindered sterically. An alternative BAL1 mechanism (unimolecular cleavage to form a carbocation) is possible but generally requires conditions that favor carbocation formation and is less common than the AAL1 pathway.[6]

The primary challenge in the transesterification of 5-Hydroxy-2-methylpentan-2-yl acetate is overcoming the steric hindrance and finding conditions that favor the desired reaction over competing hydrolysis or elimination pathways.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Acid-Catalyzed Hydrolysis via AAL1 Mechanism

Objective: To hydrolyze the tertiary acetate to the corresponding diol under conditions favoring the AAL1 pathway.

Methodology:

-

Reaction Setup: To a solution of 5-Hydroxy-2-methylpentan-2-yl acetate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water, add sulfuric acid (0.2 eq) dropwise at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot (higher Rf) and the appearance of the diol product spot (lower Rf, near the baseline) indicates completion.

-

Workup: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

-

Characterization: Confirm the structure of the resulting 2-methylpentane-2,5-diol via ¹H NMR, ¹³C NMR, and IR spectroscopy. Look for the disappearance of the acetate methyl singlet (around 2.1 ppm) and the carbonyl stretch (around 1735 cm⁻¹) and the appearance of a broad OH stretch (around 3300 cm⁻¹).

}

Figure 4: General experimental workflow for hydrolysis.Data Summary

While specific kinetic data for 5-Hydroxy-2-methylpentan-2-yl acetate is not broadly published, the relative reactivity can be inferred from established principles of physical organic chemistry.

| Reaction Type | Key Intermediate | Relative Rate | Controlling Factors |

| AAL1 Hydrolysis | Tertiary Carbocation | Fast | Carbocation stability, Acidity |

| BAC2 Hydrolysis | Tetrahedral Intermediate | Very Slow | Steric Hindrance |

| NGP-Assisted Hydrolysis | Cyclic Lactone | Very Fast | Proximity and nucleophilicity of -OH |

| Pyrolysis (Ei) | Cyclic Transition State | Temp. Dependent | Conformational accessibility for syn-elimination |

Conclusion and Outlook

The tertiary acetate group in 5-Hydroxy-2-methylpentan-2-yl acetate displays a rich and nuanced reactivity profile. Its behavior is dominated by steric hindrance, which shuts down common bimolecular pathways, and electronic stabilization, which promotes unimolecular reactions via a tertiary carbocation. The most significant feature is the potential for rapid hydrolysis through neighboring group participation by the distal hydroxyl group, a pathway that offers a significant kinetic advantage. For synthetic chemists and drug development professionals, understanding these competing mechanisms is crucial. It allows for the rational design of reaction conditions to either selectively cleave the acetate under mild acidic conditions, exploit the rapid NGP pathway, or utilize it as a stable protecting group that can be removed without affecting other sensitive functionalities.

References

-

Wikipedia. Neighbouring group participation. [Online] Available at: [Link][9]

-

Stimson, V. R., & Lauder, I. (1962). Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. UQ eSpace - The University of Queensland. [Online] Available at: [Link][8]

-

Capon, B. (1969). A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis. Journal of the Chemical Society D: Chemical Communications. [Online] Available at: [Link][11]

-

Thanassi, J. W., & Bruice, T. C. (1966). Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid. The Dependence of Mechanisms on Leaving Group Tendencies. Journal of the American Chemical Society. [Online] Available at: [Link][19]

-

Ketley, A. D., & McClanahan, J. L. (1965). Acetate pyrolysis in the gas phase; a proposed reaction mechanism. ResearchGate. [Online] Available at: [Link][13]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Online] Available at: [Link][20]

-

Dalal Institute. The Neighbouring Group Mechanisms. [Online] Available at: [Link][10]

-

Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Online] Available at: [Link][6]

-

JGchem Masterclass. (2021). Neighbouring Group Participation (NGP) in Organic Reaction Mechanism. YouTube. [Online] Available at: [Link][21]

-

Vedantu. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. [Online] Available at: [Link][5]

-

Wikipedia. Protecting group. [Online] Available at: [Link][1]

-

Chemistry Steps. Protecting Groups For Alcohols. [Online] Available at: [Link][22]

-

Emovon, E. U., & Maccoll, A. (1962). Gas-phase eliminations. Part III. The pyrolysis of some secondary and tertiary alkyl acetates. Journal of the Chemical Society. [Online] Available at: [Link][12]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Online] Available at: [Link][7]

-

Clutch Prep. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Online] Available at: [Link][23]

-

Reddit. (2020). Why are esters more reactive than carboxylic acids?. r/chemhelp. [Online] Available at: [Link][24]

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Online] Available at: [Link][25]

-

University of Windsor. Alcohol Protecting Groups. [Online] Available at: [Link][26]

-

Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Online] Available at: [Link][16]

-

Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. [Online] Available at: [Link][2]

-

ResearchGate. (2021). Steric and electronic effects in SN2 reactions. [Online] Available at: [Link][3]

-

PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Online] Available at: [Link][27]

-

Khan Academy. Reactivity of carboxylic acid derivatives. [Online] Available at: [Link][28]

-

Senpai Learn. (2016). Esters: Electron Donating OR Withdrawing? (Lightboard). YouTube. [Online] Available at: [Link][29]

-

Chemphile Vikrant. (2022). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. [Online] Available at: [Link][4]

-

Jagriti Sharma. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. [Online] Available at: [Link][30]

-

Organic Chemistry Portal. Ester synthesis by transesterification. [Online] Available at: [Link][17]

-

Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications. [Online] Available at: [Link][31]

-

Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Online] Available at: [Link][32]

-

Shafiei, A., Rastegari, H., Ghaziaskar, H. S., & Yalpani, M. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal. [Online] Available at: [Link][18]

-

MDPI. (2018). Selective Production of Acetic Acid via Catalytic Fast Pyrolysis of Hexoses over Potassium Salts. [Online] Available at: [Link][33]

-

DSpace@MIT. (2023). Butyl Acetate Pyrolysis and Combustion Chemistry: Mechanism Generation and Shock Tube Experiments. [Online] Available at: [Link][14]

-

ACS Publications. (2023). Butyl Acetate Pyrolysis and Combustion Chemistry: Mechanism Generation and Shock Tube Experiments. [Online] Available at: [Link][15]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]

- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. 56. Gas-phase eliminations. Part III. The pyrolysis of some secondary and tertiary alkyl acetates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Ester synthesis by transesterification [organic-chemistry.org]

- 18. biofueljournal.com [biofueljournal.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 23. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]

- 24. reddit.com [reddit.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. uwindsor.ca [uwindsor.ca]

- 27. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Khan Academy [khanacademy.org]

- 29. m.youtube.com [m.youtube.com]

- 30. m.youtube.com [m.youtube.com]

- 31. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]